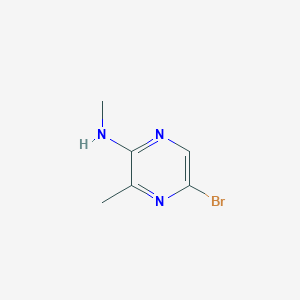![molecular formula C9H10F3N3O2 B2840911 1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2305253-10-3](/img/structure/B2840911.png)
1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylpyridines, which could be structurally similar to the compound you’re asking about, are a key motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and their derivatives involves various methods . For instance, one method involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines involves a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .Chemical Reactions Analysis
Trifluoromethylpyridines can undergo various chemical reactions. For example, they can react with Grignard reagents to afford substituted pyridines .Physical And Chemical Properties Analysis
Trifluoromethylpyridines have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .科学的研究の応用
Molecular Structure and Interactions
Research on related compounds has explored their molecular structures and interactions, particularly focusing on hydrogen bonding and weak intermolecular interactions. For example, a study by Wang et al. (2014) on tetrafluoroterephthalic acid and aza compounds revealed significant roles of hydrogen bonds in assembling molecules into larger architectures, which is crucial for the development of supramolecular structures (Wang et al., 2014).
Synthetic Chemistry and Functionalization
Research has also focused on the synthesis and functionalization of pyrazolo[4,3-b]pyridine derivatives. Yıldırım et al. (2005) discussed the conversion of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamide through reactions with diamines, showcasing methods for generating novel compounds with potential applications in materials science and pharmaceuticals (Yıldırım et al., 2005).
Computational Chemistry
Theoretical and experimental investigations on similar compounds have utilized computational chemistry to study their structure and vibrational spectra. Bahgat et al. (2009) provided insights into the fundamentals of pyrazolo[3,4-b]pyridine derivatives, which are essential for understanding their chemical behavior and potential applications in various fields (Bahgat et al., 2009).
Chemical Synthesis and Library Generation
Volochnyuk et al. (2010) demonstrated the generation of a library of fused pyridine-4-carboxylic acids through Combes-type reaction, highlighting the compound's utility in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).
Supramolecular Chemistry
Studies such as those by Sagar et al. (2017) on closely related tetrahydropyrazolo[4,3-c]pyridines have explored their molecular conformations and hydrogen bonding, contributing to the understanding of supramolecular chemistry and the design of molecular assemblies (Sagar et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-15-6-2-4(8(16)17)7(9(10,11)12)14-5(6)3-13-15/h3-4,7,14H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJRXZVRNBGZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(C(C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

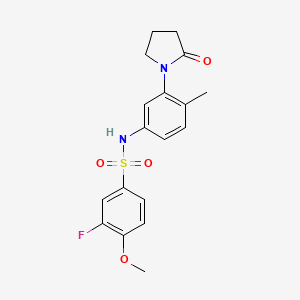

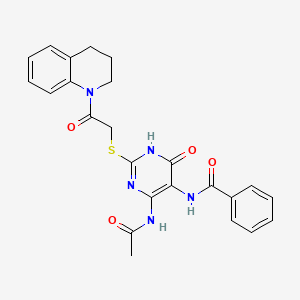
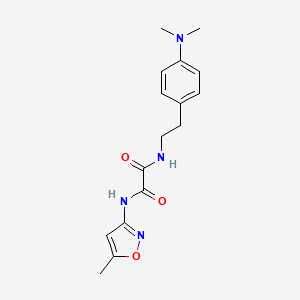

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2840839.png)
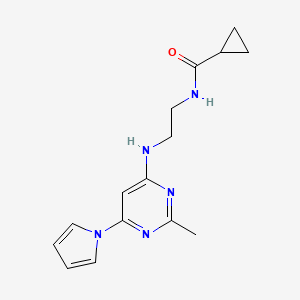
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2840841.png)
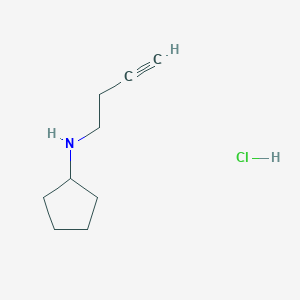

![N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2840845.png)
![N-Ethyl-N-[2-[4-(1,3-oxazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2840848.png)
![3-(5-Methyl-1,2-oxazol-3-yl)-N-[2-[(2R)-1-prop-2-enoylpyrrolidin-2-yl]ethyl]propanamide](/img/structure/B2840849.png)
